molecular formula C14H15NO2 B1609976 4-Morpholino-2-naphthol CAS No. 159596-05-1

4-Morpholino-2-naphthol

Cat. No. B1609976
CAS RN: 159596-05-1
M. Wt: 229.27 g/mol
InChI Key: IPHLOJFBRZIUGM-UHFFFAOYSA-N
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Description

4-Morpholino-2-naphthol, also known as 2-Naphthalenol-4-morpholinyl Ether, is a chemical compound with the formula C14H15NO2 . It belongs to the group of organic substances called phenols and phenol derivatives, which are aromatic compounds that contain a phenol group . The CAS number for this compound is 159596-05-1 .


Synthesis Analysis

The synthesis of morpholines has seen significant progress due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described .


Molecular Structure Analysis

The molecular structure of this compound consists of DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The molecular formula is C14H15NO2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.27 . It has a predicted density of 1.237±0.06 g/cm3 and a predicted boiling point of 461.3±40.0 °C .

Safety and Hazards

The safety data sheet for 4-Morpholino-2-naphthol suggests that it may be harmful if swallowed or inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

There is ongoing research into the synthesis and applications of morpholino compounds . For example, a series of ketohydrazone dyes has been synthesized from 4-morpholino-2-naphthol and ortho-substituted anilines . This suggests potential future directions in the development of new dyes and other materials.

properties

CAS RN

159596-05-1

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

4-morpholin-4-ylnaphthalen-2-ol

InChI

InChI=1S/C14H15NO2/c16-12-9-11-3-1-2-4-13(11)14(10-12)15-5-7-17-8-6-15/h1-4,9-10,16H,5-8H2

InChI Key

IPHLOJFBRZIUGM-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=CC3=CC=CC=C32)O

Canonical SMILES

C1COCCN1C2=CC(=CC3=CC=CC=C32)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Morpholino-2-naphthol was prepared as described in Example 2(b). A mixture of 4-morpholino-2-naphthol (0.50 g;0.0022 mol), 1,1-dianisylprop-2-yn-1-ol (0.59 g; 0.0022 mol), acidic alumina Brockmann 1(4 g) and toluene (35.0 ml) was heated and stirred for 1.5 h, cooled, filtered and the solid washed with toluene. The filtrate was evaporated to give an orange crystalline solid which was washed with diethyl ether to give 3,3-dianisyl -6-morpholino-3H-naphtho[2,1-b]pyran as a white solid (0.61 g;58% yield), m.pt. 211°-213° C. ##STR21##
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
1,1-dianisylprop-2-yn-1-ol
Quantity
0.59 g
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
4 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1-Chloro-4-morpholino-2-naphthol (15.0 g;0.057 mol), prepared as described in 2(a) above, was dissolved in 10% aqueous potassium hydroxide (100 ml) and was treated in the presence of palladium on charcoal (1.75 g;5%) at room temperature under 3 atmospheres of hydrogen until a stoichiometric amount of hydrogen was absorbed (approximately 24h). The palladium catalyst was removed by filtration and the filtrate neutralised with glacial acetic acid to afford 4-morpholino-2-naphthol as a white solid (8.5 g;65%), m.pt. 231°-232° C. ##STR19##
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
2(a)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.75 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

in a 0.3 l steel autoclave, 10.5 g of 1-chloro-4-morpholino-2-naphthol in 150 ml of sodium hydroxide (2N) and 30 ml of ethanol are maintained under a pressure of 3 bar and at 35° C. in the presence of 3 g of palladium on charcoal (5%) for 7 hours. The solution is then filtered to remove the catalyst. The aqueous phase is then acidified with acetic acid and then filtered. The precipitate is washed with water and then dried. 7.1 g of 4-morpholino-2-naphthol are thus obtained.
[Compound]
Name
steel
Quantity
0.3 L
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

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